molecular formula C11H12ClNO3 B1518295 N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide CAS No. 1156160-26-7

N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide

Cat. No. B1518295
CAS RN: 1156160-26-7
M. Wt: 241.67 g/mol
InChI Key: ATXSCAYAPIDSHH-UHFFFAOYSA-N
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Description

“N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H12ClNO3 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” is 1S/C11H12ClNO3/c1-4-11(14)13-8-6-9(15-2)7(12)5-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” is a powder in physical form . Its molecular weight is 241.67 . The compound is stored at room temperature .

Scientific Research Applications

Fluorographic Detection in Biochemical Analysis

The use of fluorographic techniques for detecting radioactivity in polyacrylamide gels has been optimized using 2,5-diphenyloxazole in acetic acid. This method, compared to traditional procedures, offers technical advantages such as no need for pre-fixing proteins in gels and compatibility with both agarose and acrylamide gels, providing a simple, sensitive, and efficient alternative for fluorographic detection (Skinner & Griswold, 1983).

Enaminones as Therapeutic Pharmacophores

Enaminones, which include derivatives similar to N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide, have shown promising therapeutic potential. Notably, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, a related compound, has exhibited favorable anticonvulsant activity in animal tests compared to established drugs like phenytoin and carbamazepine. Research has also uncovered a novel brain transport mechanism for enaminones, providing new directions for synthetic and therapeutic applications (Eddington et al., 2000).

Synthesis of Heterocyclic Compounds

The Vilsmeier formylation of enamides, closely related to N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide, leads to the formation of heterocyclic compounds such as 2-pyridones and 2-chloropyridines. This method allows for a broad range of substitutions, facilitating the synthesis of a variety of heterocyclic structures, although limitations exist with certain unsymmetrically substituted enamides (Hayes & Meth–Cohn, 1979).

Photocatalytic Applications

In environmental science, photocatalytic degradation studies involving compounds like propyzamide have utilized titanium dioxide-loaded adsorbents. These studies indicate that using adsorbent supports can enhance the rate of photocatalytic degradation by concentrating the substrate on the adsorbent/TiO2 interface, thus increasing the efficiency of mineralization and reducing the concentration of toxic intermediates in the solution (Torimoto et al., 1996).

Safety and Hazards

The safety information for “N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-4-11(14)13-8-5-7(12)9(15-2)6-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXSCAYAPIDSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C=C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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